![molecular formula C13H23BO2 B1426190 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1011531-89-7](/img/structure/B1426190.png)
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as methyl cyclopentenolone , is a chemical compound with the molecular formula C6H8O2 . It is a white crystalline powder or fine crystals, possessing a distinctive aroma reminiscent of caramel and maple syrup. This compound is commonly used as a food flavoring agent .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of methyl cyclopentenolone consists of a cyclopentenone ring with a hydroxyl group and a methyl group attached. The compound’s melting point is approximately 105–107°C, and it is soluble in ethanol, acetone, and propylene glycol. Its natural occurrence has been identified in the maple tree .
Chemical Reactions Analysis
Methyl cyclopentenolone is commonly used in flavor formulations for maple, smoke, and creamy caramel profiles. It enhances both sweetness and flavor in various food products. Its chemical versatility allows it to participate in reactions such as esterification, oxidation, and nucleophilic addition .
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Structure and Bond Analysis
The compound 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, related to diboron compounds, exhibits interesting molecular structures. For instance, a study by Clegg et al. (1996) examined a closely related compound, highlighting its centrosymmetric molecular structure and the conformation of its Bpin five-membered rings, which are of interest in structural chemistry and materials science (Clegg et al., 1996).
Synthesis and Catalytic Applications
The compound is significant in the field of organic synthesis. For example, Chang et al. (2005) described a palladium-catalyzed silaboration of allenes using this compound, showcasing its role in the synthesis of various organoboronates, which are valuable in organic synthesis (Chang et al., 2005). Similarly, Roush et al. (1992) focused on the conformational analysis of tartrate-derived dioxaborolanes, indicating their significance in the stereochemical control of reactions (Roush et al., 1992).
Development of New Materials
This compound is also relevant in the development of new materials. Büttner et al. (2007) utilized a derivative of this compound for the synthesis of silicon-based drugs, demonstrating its potential in material science and drug development (Büttner et al., 2007). In addition, Das et al. (2015) synthesized boron-containing stilbenes using a derivative, highlighting its use in creating new materials for potential applications in technology and medicine (Das et al., 2015).
Electronic and Optical Applications
Fischer et al. (2013) explored the use of derivatives of this compound in creating nanoparticles with enhanced brightness and emission tuning, indicating its significance in the field of nanotechnology and photonics (Fischer et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been utilized to synthesize compounds with potential therapeutic applications. For instance, Spencer et al. (2002) synthesized derivatives with inhibitory activity against serine proteases, which are important in the development of new drugs (Spencer et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the G-protein-coupled receptor (GPCR) known as GPR40 . GPR40, also known as FFAR1 or FFA1, is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .
Mode of Action
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a potent full agonist of GPR40 . It stimulates the secretion of GLP-1 and GIP from intestinal enteroendocrine cells and increases glucose-stimulated insulin secretion (GSIS) from pancreatic islets .
Biochemical Pathways
The action of 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on GPR40 affects the enteroinsular axis, which is a key biochemical pathway in glucose homeostasis . By stimulating the secretion of GLP-1 and GIP, it enhances the incretin effect, leading to improved glucose control .
Result of Action
The molecular and cellular effects of 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action result in enhanced glucose control. This is achieved through the stimulation of GLP-1 and GIP secretion from intestinal enteroendocrine cells and increased GSIS from pancreatic islets . These actions lead to improved glucose control in various models of type 2 diabetes .
Safety and Hazards
Future Directions
Research on methyl cyclopentenolone continues to explore its applications in food flavoring, potential health benefits, and novel synthetic routes. As the demand for natural and sustainable flavor compounds grows, further investigations into its biosynthesis and eco-friendly production methods are warranted .
properties
IUPAC Name |
2-(5,5-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-11(2)9-7-8-10(11)14-15-12(3,4)13(5,6)16-14/h8H,7,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUVUTWPYUGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.